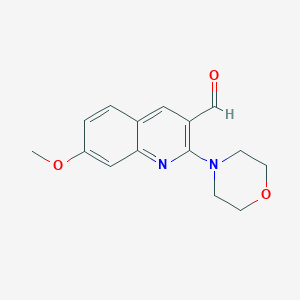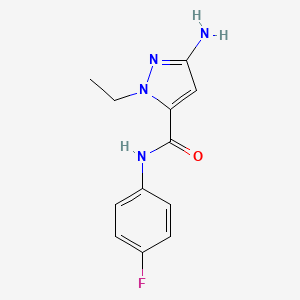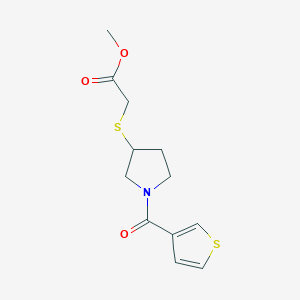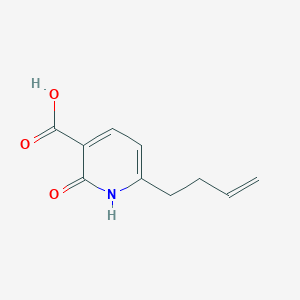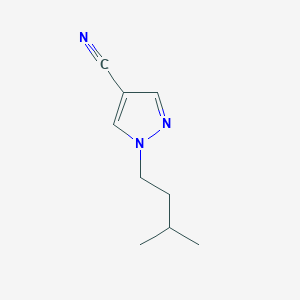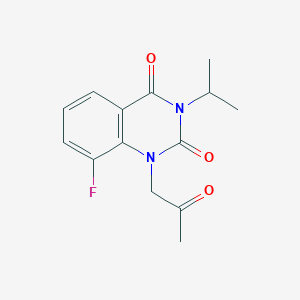
8-fluoro-3-isopropyl-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-fluoro-3-isopropyl-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C14H15FN2O3 and its molecular weight is 278.283. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
Quinazoline derivatives, sharing structural similarities with fluoroquinolones, have been explored for their antibacterial activity. Studies demonstrate that these compounds can act as dual-targeting agents against bacterial enzymes like gyrase and topoisomerase IV, suggesting their potential in addressing bacterial resistance issues. For instance, quinazolinediones have been shown to inhibit Staphylococcus aureus gyrase and topoisomerase IV with efficacy, indicating their potential as antibacterial agents (Oppegard et al., 2010).
Antitumor Activity
Certain quinazoline derivatives have been evaluated for their selective effects on cell survival and growth in cancer models. For example, derivatives like 2-isopropyl-3-butyl-8-(4-fluorophenylamino)-3H-imidazo[4,5-g]quinazoline (B-2) have shown promising results in inhibiting the growth of non-small cell lung cancer (NSCLC) cells in vitro and in vivo, indicating their potential in cancer treatment (Chen et al., 2011).
Catalytic Inhibition of DNA Gyrase
Research on quinazoline-2,4-diones has also explored their role in the inhibition of DNA gyrase, a key enzyme involved in bacterial DNA replication. A novel ethyl 5,6-dihydropyrazolo[1,5-c]quinazoline-1-carboxylate derivative was identified as a modest inhibitor of DNA gyrase, providing insights into the development of new antibacterial agents (Aguirre et al., 2020).
Herbicidal Activity
Quinazoline derivatives have been synthesized and evaluated for their herbicidal activity, demonstrating that certain compounds in this class can effectively control broadleaf and monocotyledonous weeds. This suggests their application in agriculture for the development of new herbicides (Wang et al., 2014).
Properties
IUPAC Name |
8-fluoro-1-(2-oxopropyl)-3-propan-2-ylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O3/c1-8(2)17-13(19)10-5-4-6-11(15)12(10)16(14(17)20)7-9(3)18/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYUEFOTPQSDGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C(=CC=C2)F)N(C1=O)CC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2928784.png)
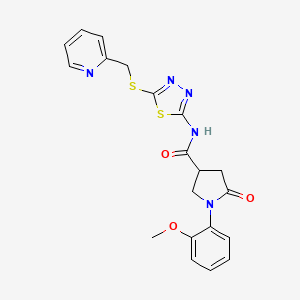
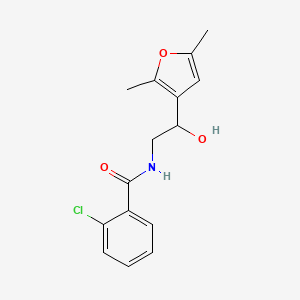
![2-[5-(4-Chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2928788.png)
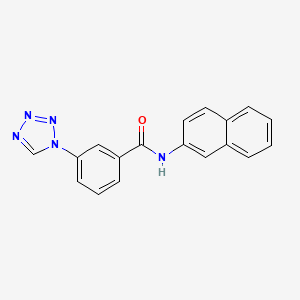
![2,5-dichloro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide](/img/structure/B2928790.png)
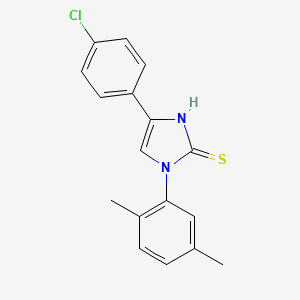
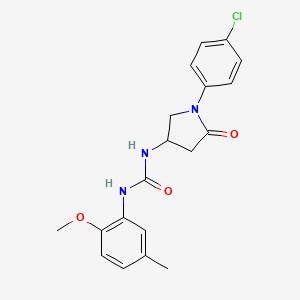
![(Z)-4-benzoyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2928795.png)
